molecular formula C14H19N5O B2646588 1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide CAS No. 2034549-35-2

1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B2646588
CAS No.: 2034549-35-2
M. Wt: 273.34
InChI Key: QZNHZVRIHKHLHP-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and is substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrazole ring, the fusion of the pyrazole ring with the pyridine ring, and the introduction of the carboxamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrazole-pyridine compound with different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex derivative with additional fused rings.

Uniqueness

1,3,5-trimethyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-9-13(10(2)18(3)17-9)14(20)16-11-5-7-19-12(8-11)4-6-15-19/h4,6,11H,5,7-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNHZVRIHKHLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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